![molecular formula C17H14ClFN4O3S3 B6566775 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1021263-68-2](/img/structure/B6566775.png)
2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H14ClFN4O3S3 and its molecular weight is 473.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.9900597 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down as follows:
- Pyrimidine Ring : A key component that contributes to its biological activity.
- Sulfonamide Group : Known for a broad spectrum of pharmacological effects.
- Fluorinated Phenyl Group : Enhances lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known for inhibiting various enzymes, including carbonic anhydrase and urease, which are crucial in metabolic pathways.
- Antitumor Activity : Similar compounds have demonstrated the ability to inhibit tumor cell proliferation through apoptosis induction.
Biological Activities
The compound exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Activity
Research has shown that sulfonamide derivatives possess significant antibacterial properties. The compound's structural features suggest potential effectiveness against various bacterial strains.
2. Antitumor Activity
A study evaluated the antitumor efficacy of similar acetamide-sulfonamide scaffolds against human tumor cell lines. Results indicated promising activity, suggesting that this compound may also exhibit anticancer properties.
3. Enzyme Inhibition
The compound is hypothesized to inhibit key enzymes such as:
- Urease
- Acetylcholinesterase (AChE)
These activities are essential in treating conditions like infections and neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into their therapeutic potential.
Case Study 1: Antitumor Evaluation
A recent study screened a series of acetamide derivatives for their antitumor activity against 60 human cancer cell lines. The findings revealed that compounds with similar structural motifs demonstrated significant cytotoxic effects, indicating that the target compound may also possess similar properties .
Case Study 2: Enzyme Inhibition Studies
Research on sulfonamide-containing compounds highlighted their ability to inhibit urease effectively, with some derivatives showing IC50 values in the low micromolar range. This suggests that our target compound may have comparable inhibitory effects .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Inhibition of Enzymatic Activity :
- Neuropharmacological Effects :
Case Studies and Research Findings
- In Vitro Studies :
- Animal Models :
- Pharmacokinetics :
Properties
IUPAC Name |
2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O3S3/c1-9-2-3-10(6-11(9)19)22-14(24)8-27-17-21-7-12(16(20)23-17)29(25,26)15-5-4-13(18)28-15/h2-7H,8H2,1H3,(H,22,24)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYVMJACFPGGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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